4'-Methoxy-1,2-benzanthracene
Description
Contextualization within the Benzanthracene Class of PAHs
Polycyclic aromatic hydrocarbons are characterized by their structure of two or more fused aromatic rings. Benz[a]anthracene, also known as 1,2-benzanthracene, is a four-ring PAH that serves as a foundational structure for a wide range of derivatives. perlego.comtpsgc-pwgsc.gc.ca It is a crystalline solid that is sparingly soluble in alcohol but soluble in many other organic solvents. drugfuture.com
4'-Methoxy-1,2-benzanthracene is a specific derivative of benz[a]anthracene. Its structure consists of the benz[a]anthracene backbone with a methoxy (B1213986) group (-OCH3) attached at the 4'-position. ontosight.ai This substitution can significantly alter the compound's properties, including its solubility, volatility, and reactivity, which in turn can affect its environmental behavior and biological interactions. ontosight.aiontosight.ai
Historical Perspective of Benzanthracene Derivatives in Chemical Research
The study of benzanthracene and its derivatives has a long history intertwined with the early discoveries of chemical carcinogens. In the early 20th century, researchers identified that certain derivatives of 1,2-benzanthracene possessed the ability to induce malignant tumors in animal studies. aacrjournals.orgnih.gov This discovery was a pivotal moment in cancer research, establishing a clear link between specific chemical structures and carcinogenic activity.
These early studies revealed that the position of substituent groups on the benzanthracene ring system was crucial in determining a compound's carcinogenicity. aacrjournals.org For instance, derivatives with substitutions at the 5- and 6-positions were found to be particularly potent carcinogens. aacrjournals.org This foundational work with benzanthracene derivatives paved the way for a deeper understanding of the structure-activity relationships of PAHs and spurred further research into the mechanisms of chemical carcinogenesis. aacrjournals.orgscispace.com The highly fluorescent nature of these compounds also proved to be a valuable property, aiding in their purification and identification. nih.gov
Rationale for Dedicated Research on this compound
The dedicated research on this compound stems from the understanding that the addition of a methoxy group can significantly modulate the biological activity of a PAH. ontosight.aiicm.edu.pl The methoxy substitution can influence the compound's metabolism, potentially altering its pathway to detoxification or activation into a more harmful substance. ontosight.aiontosight.ai
Overview of Key Research Domains and Methodologies
Research on this compound and related compounds spans several key domains, each employing specific scientific methodologies.
Synthesis and Chemical Characterization: The synthesis of this compound and its derivatives is a fundamental area of research, often involving multi-step chemical reactions. rsc.orgacs.org Characterization of these compounds relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their molecular structure. rsc.orgipb.pt
Spectroscopic Analysis: Fluorescence spectroscopy is a widely used technique to study the electronic properties of benzanthracene derivatives. royalsocietypublishing.orgroyalsocietypublishing.org The fluorescence spectra can provide insights into molecular interactions and the formation of excimers (excited dimers) in solution and crystalline states. royalsocietypublishing.orgroyalsocietypublishing.org Absorption spectroscopy is also employed to characterize these compounds. aacrjournals.org
Analytical Detection: The detection and quantification of this compound in various matrices are often achieved using chromatographic techniques coupled with mass spectrometry. lcms.czresearchgate.net Methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for identifying and measuring trace amounts of these compounds. lcms.czepa.gov
Metabolism and Biological Activity: Understanding the metabolic fate of this compound is critical to assessing its biological effects. uj.edu.plnih.gov Research in this area investigates how the compound is processed by enzymes, such as cytochrome P450s, and whether the resulting metabolites are more or less toxic than the parent compound. uj.edu.plnih.gov Studies on the carcinogenicity and mutagenicity of benzanthracene derivatives are also a major focus, often involving animal models and in vitro cell-based assays. nih.govoup.com
Interactive Data Table: Properties of Benz[a]anthracene
| Property | Value |
| CAS Number | 56-55-3 |
| Molecular Formula | C18H12 |
| Appearance | Plates from glacial acetic acid or alcohol |
| Melting Point | 155-167 °C |
| Solubility | Insoluble in water; soluble in most organic solvents |
| Fluorescence | Greenish-yellow |
This data is compiled from various sources. drugfuture.com
Structure
3D Structure
Properties
CAS No. |
63020-56-4 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-8-4-7-16-17(19)10-9-15-11-13-5-2-3-6-14(13)12-18(15)16/h2-12H,1H3 |
InChI Key |
AWSHFPFCKUQLNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of 4'-Methoxy-1,2-benzanthracene and its Analogues
The synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound involves complex strategies to construct the multi-ring system with precise regiochemistry. Modern organic synthesis offers several powerful methodologies to achieve this, ranging from classical multi-step approaches to more recent metal-catalyzed reactions.
Classical synthetic routes to benzanthracene skeletons often rely on a sequence of reactions to build the fused rings step-by-step. These methods include condensation reactions and intramolecular cyclizations, such as the Friedel-Crafts reaction.
Friedel-Crafts-type cyclizations are a cornerstone for the synthesis of anthracene (B1667546) and its derivatives. beilstein-journals.org This reaction involves an intramolecular electrophilic aromatic substitution where a part of the molecule, typically an acyl or alkyl group, attacks an aromatic ring in the presence of a Lewis acid or a strong protic acid to form a new ring. beilstein-journals.orgrsc.org For instance, a suitably substituted diphenylmethane can undergo a Bradsher-type reaction, which combines formylation and an intramolecular Friedel-Crafts cyclization in a one-pot synthesis to yield the anthracene core. rsc.org The efficiency of the cyclization step is often enhanced by the presence of electron-donating groups, such as a methoxy (B1213986) group, on the aromatic ring being attacked. beilstein-journals.org
Condensation reactions , such as the Stobbe condensation, provide another pathway to benzanthracene derivatives. A notable example is the synthesis of 3,9-dihydroxybenz[a]anthracene, which begins with the Stobbe condensation of deoxyanisoin with dimethyl succinate. acs.org The resulting product undergoes a series of transformations including reduction, anhydride formation, and an aluminum chloride-catalyzed Friedel-Crafts reaction to construct the tetracyclic system. acs.org The hydroxyl groups can subsequently be methylated to yield dimethoxybenz[a]anthracene, illustrating how these multi-step sequences can be adapted to produce specific analogues. acs.org
A hypothetical multi-step synthesis for a methoxy-benzanthracene derivative could involve the steps outlined below:
| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Stobbe Condensation | A methoxy-substituted deoxybenzoin and dimethyl succinate | Base (e.g., potassium t-butoxide) | A substituted methylsuccinic acid derivative |
| 2 | Reduction | Product from Step 1 | Raney Nickel | Saturated diacid |
| 3 | Anhydride Formation | Product from Step 2 | Refluxing acetyl chloride | Cyclic anhydride |
| 4 | Friedel-Crafts Cyclization | Product from Step 3 | AlCl₃ in nitrobenzene/tetrachloroethane | Keto acid with a tetracyclic core |
| 5 | Reduction (Clemmensen) | Product from Step 4 | Amalgamated zinc and HCl | Tetracyclic carboxylic acid |
| 6 | Cyclization | Product from Step 5 | Anhydrous HF | Hexahydrobenz[a]anthracene derivative |
| 7 | Aromatization | Product from Step 6 | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Methoxy-1,2-benzanthracene |
This table presents a generalized, illustrative pathway based on established chemical reactions for similar structures.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura reaction, in particular, is highly effective for coupling aryl halides or triflates with aryl boronic acids to form biaryl compounds, which can be key intermediates in the synthesis of complex PAHs. tcichemicals.com
This methodology can be strategically employed to construct the this compound skeleton. A plausible retrosynthetic approach would involve disconnecting the molecule at a key aryl-aryl bond. For example, the synthesis could involve the coupling of a naphthalene-based boronic acid with a methoxy-substituted bromobenzene derivative, or vice versa. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. tcichemicals.comgoogle.com
Key Features of the Suzuki-Miyaura Coupling:
Mild Reaction Conditions : The reactions are often performed under mild conditions, which helps to preserve sensitive functional groups on the reacting molecules. tcichemicals.com
High Selectivity and Yields : This method is known for producing biaryl compounds with high selectivity and in excellent yields. tcichemicals.com
Functional Group Tolerance : A wide variety of functional groups, including ethers (like the methoxy group), ketones, and esters, are tolerated, minimizing the need for protecting groups. tcichemicals.com
The versatility of this reaction allows for the synthesis of a wide range of analogues by simply changing the coupling partners (the boronic acid or the aryl halide). rsc.org
Ring-closing metathesis (RCM) has emerged as a highly effective strategy for the synthesis of polycyclic aromatic hydrocarbons. nih.govresearchgate.net This method involves the intramolecular reaction of a precursor molecule containing two terminal alkene (vinyl) groups, which are cyclized using a metal catalyst, typically based on ruthenium (e.g., Grubbs' catalyst) or molybdenum. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the formation of a stable aromatic ring and the release of volatile ethylene gas. wikipedia.org
A key advantage of the RCM approach is its high regioselectivity, which often surpasses that of classical methods like Friedel-Crafts acylations. nih.govresearchgate.net For the synthesis of a benzanthracene skeleton, a terphenyl or similar backbone decorated with pendant vinyl groups at appropriate positions would be designed. The subsequent RCM reaction would form the final fused ring with complete regiocontrol. nih.gov While the direct synthesis of this compound via RCM is not explicitly detailed in the provided sources, the general strategy is well-established for creating complex PAH skeletons and represents a modern approach to this class of compounds. researchgate.netnih.gov
The synthesis of this compound can also be achieved through the chemical modification of a pre-existing benzanthracene core. This approach is particularly useful when the direct introduction of a methoxy group at the desired position is challenging.
A common strategy involves the synthesis of a benzanthracene derivative bearing a different functional group, such as a hydroxyl (-OH) or a keto (C=O) group, which can then be converted into the target methoxy group. For example, a synthetic route can be designed to produce a hydroxy-benzanthracene. acs.org This precursor can then be treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base to perform a Williamson ether synthesis, yielding the final this compound. This late-stage functionalization allows for the synthesis of various alkoxy analogues from a common intermediate.
Chemical Reactivity of this compound
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of both the extended polycyclic aromatic system and the methoxy substituent. The EAS mechanism proceeds via a two-step process: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or benzenonium ion), followed by the loss of a proton to restore aromaticity. uci.edumsu.edu
The 1,2-benzanthracene core is an electron-rich system, making it susceptible to electrophilic attack. The positions of substitution are determined by the relative stability of the carbocation intermediates formed. For the unsubstituted benz[a]anthracene, electrophilic attack typically occurs at the C7 position (the meso-position of the anthracene moiety), as this leads to a highly stabilized intermediate where the positive charge can be delocalized over three rings without disrupting the benzenoid character of the terminal benzene (B151609) ring.
The presence of the 4'-methoxy group significantly influences the substitution pattern. The methoxy group (-OCH₃) is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance. It is a strong ortho, para-director. msu.edu Therefore, in this compound, electrophilic attack is strongly favored at the positions ortho and para to the methoxy group on that specific ring.
The positions ortho to the methoxy group (3' and 5' positions). The para position is already substituted as part of the fused ring system.
The most electronically activated position of the unsubstituted benzanthracene core, which is typically the C7 position.
Competition between these sites would depend on the specific electrophile and reaction conditions. The powerful activating effect of the methoxy group suggests that substitution on its ring is highly probable.
| Substituent | Inductive Effect | Resonance Effect | Activating/Deactivating | Directing Effect |
| -OCH₃ (Methoxy) | Withdrawing | Donating | Activating | ortho, para |
| Fused Aromatic Ring | Withdrawing | Donating | Activating | Varies by position |
Oxidation Reactions and Selective Functionalization
The oxidation of polycyclic aromatic hydrocarbons such as this compound is a critical area of study, leading to the formation of oxygenated derivatives like quinones, which can exhibit significant biological activity. The presence of a methoxy group, an electron-donating substituent, on the benz[a]anthracene core is expected to influence the regioselectivity and rate of oxidation reactions.
Osmium Tetroxide Oxidation:
While specific studies on the osmium tetroxide (OsO₄) oxidation of this compound are not extensively detailed in the literature, the principles of this reaction with PAHs are well-established. Osmium tetroxide is a powerful oxidizing agent known for the syn-dihydroxylation of double bonds. In the context of benz[a]anthracene and its derivatives, the most electron-rich double bonds are typically the most reactive. The "K-region" of benz[a]anthracene (the 5,6-double bond) is known to be metabolically active and susceptible to epoxidation. It is plausible that osmium tetroxide would also preferentially attack this region to form a cis-diol. The methoxy group at the 4'-position would likely enhance the electron density of the adjacent aromatic ring, potentially influencing the reactivity of the double bonds within that ring system as well.
Quinone Formation:
The oxidation of benz[a]anthracene derivatives can lead to the formation of various quinones. For instance, the oxidation of anthracene yields anthraquinone. mssm.edu Methoxy-substituted anthracenes have been shown to undergo rapid photo-oxidation to form the corresponding anthraquinones. rsc.org This suggests that this compound would be susceptible to oxidation to form a quinone. The oxidation could potentially occur at the 7,12-positions of the benz[a]anthracene skeleton, a common site for such transformations in related molecules, or on one of the terminal rings. The formation of quinones can proceed through various mechanisms, including enzymatic oxidation or reaction with chemical oxidants. nih.gov For example, soybean peroxidase can catalyze the oxidation of PAHs to quinones. mssm.edu
The table below summarizes the expected products from the oxidation of benz[a]anthracene derivatives based on known reactions of related compounds.
| Reactant | Oxidizing Agent/Conditions | Major Product(s) | Reaction Type |
| Benz[a]anthracene | Metabolic Oxidation | Benz[a]anthracene-5,6-epoxide | Epoxidation |
| Anthracene | Soybean Peroxidase / H₂O₂ | Anthraquinone | Quinone Formation mssm.edu |
| 2,6,9-Trimethoxyanthracene | Daylight / Air | 2,6-Dimethoxy-9,10-anthraquinone | Photo-oxidation rsc.org |
| This compound (Predicted) | Osmium Tetroxide | This compound-5,6-cis-diol | Dihydroxylation |
| This compound (Predicted) | Strong Oxidizing Agent | This compound-7,12-dione | Quinone Formation |
Photochemical Reactions and Photo-induced Transformations
The extended π-system of this compound makes it susceptible to a variety of photochemical reactions. Upon absorption of ultraviolet (UV) light, these molecules can be promoted to an excited state, leading to transformations not readily achievable through thermal methods. mdpi.com
Photodimerization:
A characteristic photochemical reaction of anthracene and its derivatives is [4+4] photocycloaddition, resulting in the formation of a dimer. mdpi.com This reaction typically occurs between the 9 and 10 positions of the anthracene core. For this compound, a similar photodimerization is conceivable, likely occurring at the meso-anthracenic positions (7 and 12). The presence and position of the methoxy group could influence the quantum yield and stereochemistry of the dimerization process.
Photo-oxidation:
In the presence of oxygen and light, many PAHs undergo photo-oxidation. nih.govnih.gov This process often involves the formation of singlet oxygen (¹O₂), a reactive oxygen species, which can then react with the PAH. mdpi.com Anthracene derivatives can react with singlet oxygen in a [4+2] cycloaddition reaction to form endoperoxides. mdpi.com These endoperoxides are often thermally unstable and can rearrange to form other oxygenated products. The methoxy group in this compound, being electron-donating, would likely increase the electron density of the aromatic system, potentially enhancing its reactivity towards singlet oxygen. Photoirradiation of PAHs with UVA light can lead to the generation of reactive oxygen species, which in turn can cause cellular damage. mdpi.com
The following table outlines potential photochemical reactions of this compound based on the known reactivity of related PAHs.
| Reactant | Conditions | Reaction Type | Potential Product |
| Anthracene | UV light | [4+4] Photocycloaddition | Anthracene dimer mdpi.com |
| Anthracene Derivatives | UV light, O₂ | [4+2] Cycloaddition | Endoperoxide mdpi.com |
| This compound (Predicted) | UV light | [4+4] Photocycloaddition | Dimer of this compound |
| This compound (Predicted) | UV light, O₂ | Photo-oxidation | Endoperoxide of this compound |
Formation of Organometallic Complexes
The electron-rich aromatic rings of polycyclic aromatic hydrocarbons like this compound can act as ligands for transition metals, forming organometallic complexes. These complexes are of interest for their unique structural, electronic, and catalytic properties. frontiersin.org
η⁶-Arene Complexes:
PAHs can coordinate to a metal center through the π-electrons of one of their aromatic rings, forming what are known as η⁶-arene or "sandwich" complexes. Metals such as chromium, iron, and palladium are known to form such complexes with PAHs like naphthalene, phenanthrene, and 1,2-benzanthracene. frontiersin.orgacs.org For instance, (η⁶-1,2-Benzanthracene)Cr(CO)₃ has been synthesized and characterized. acs.org
In the case of this compound, the presence of four distinct aromatic rings offers multiple potential coordination sites for a metal fragment. The methoxy group, being an electron-donating substituent, would increase the electron density of the ring to which it is attached, potentially making it a more favorable coordination site for an electrophilic metal center. The specific ring that coordinates to the metal would depend on a combination of electronic and steric factors. The synthesis of such complexes often involves the reaction of the PAH with a suitable metal precursor, such as a metal carbonyl or a metal vapor. townrowlab.com
The table below provides examples of organometallic complexes formed with PAHs, suggesting the types of complexes that could be formed with this compound.
| Polycyclic Aromatic Hydrocarbon | Metal Fragment | Complex Type | Reference |
| Naphthalene | Fe(C₂B₉H₁₁) | η⁶-Arene Sandwich Complex | acs.org |
| Phenanthrene | Fe(C₂B₉H₁₁) | η⁶-Arene Sandwich Complex | acs.org |
| 1,2-Benzanthracene | Cr(CO)₃ | η⁶-Arene Piano-Stool Complex | acs.org |
| Anthracene | Mg | "Atomic" Mg⁰ Synthon | townrowlab.com |
| This compound (Predicted) | M(CO)₃ (M = Cr, Mo, W) | η⁶-Arene Piano-Stool Complex | - |
Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a window into the magnetic properties of atomic nuclei.
Proton NMR (¹H NMR) spectroscopy of 4'-Methoxy-1,2-benzanthracene reveals a complex pattern of signals in the aromatic region, typically between δ 7.0 and 9.0 ppm, characteristic of the fused ring system. The methoxy (B1213986) group protons appear as a sharp singlet further upfield, generally in the range of δ 3.8-4.0 ppm, due to the shielding effect of the neighboring oxygen atom.
The aromatic protons exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. The coupling constants (J-values), typically in the range of 6-8 Hz for vicinal protons (³JHH), provide valuable information about the connectivity of the protons within the aromatic rings iastate.edu. Protons on the same ring will split each other's signals, leading to doublets, triplets, and multiplets, which can be analyzed to map out the proton framework of the molecule. For instance, protons on adjacent carbons in a benzene (B151609) ring will typically show a coupling constant of around 7-8 Hz.
Table 1: Representative ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methoxy (OCH₃) | ~3.9 | Singlet | - |
| Aromatic Protons | ~7.0 - 9.0 | Multiplet | ~6-8 |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific NMR instrument used.
The ¹³C NMR spectrum of this compound provides information on the number and chemical environment of the carbon atoms in the molecule. The spectrum typically shows signals for all the unique carbon atoms. The aromatic carbons resonate in the downfield region, generally between δ 110 and 150 ppm. The carbon of the methoxy group is found further upfield, typically around δ 55 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in distinguishing between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). libretexts.orgnanalysis.com A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra. This technique is crucial for assigning the various carbon signals in the complex aromatic region of this compound. libretexts.orgnanalysis.com
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) | DEPT-135 Phase |
| Methoxy (OCH₃) | ~55 | Positive |
| Aromatic CH | ~110 - 135 | Positive |
| Aromatic Quaternary C | ~120 - 150 | Absent |
To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. youtube.comsdsu.edu Cross-peaks in the COSY spectrum connect the signals of adjacent protons, allowing for the tracing of proton-proton connectivity throughout the molecule's spin systems. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.netyoutube.comprinceton.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. sdsu.eduresearchgate.netyoutube.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comresearchgate.netyoutube.comprinceton.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range correlations. youtube.comresearchgate.netyoutube.comprinceton.edu For instance, a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached can be observed.
Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound, enabling the complete and unambiguous assignment of all proton and carbon signals. researchgate.net
Vibrational Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).
Key vibrational modes include:
Aromatic C-H stretching: These vibrations typically appear as a group of sharp bands in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The C-H stretching vibrations of the methoxy group are observed in the 3000-2850 cm⁻¹ region.
C=C aromatic stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1625-1450 cm⁻¹ range.
C-O stretching: A strong absorption band corresponding to the stretching of the aryl-alkyl ether C-O bond is typically found in the 1275-1200 cm⁻¹ region.
Out-of-plane C-H bending: The substitution pattern of the aromatic rings can be inferred from the strong absorption bands in the 900-675 cm⁻¹ region, which arise from the out-of-plane bending of the aromatic C-H bonds.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (OCH₃) | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1625 - 1450 | Medium to Strong |
| Aryl-Alkyl Ether C-O Stretch | 1275 - 1200 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of molecular bonds. For a molecule like this compound, the Raman spectrum is particularly useful for characterizing the vibrations of the non-polar aromatic framework.
Key features in the Raman spectrum include:
Aromatic ring stretching modes: Strong bands are typically observed in the 1600-1500 cm⁻¹ region, corresponding to the in-plane stretching vibrations of the aromatic rings. These are often more intense in the Raman spectrum than in the FT-IR spectrum.
Ring breathing modes: A characteristic band around 1000 cm⁻¹ is often observed, which corresponds to the symmetric "breathing" vibration of the benzene rings.
C-H bending vibrations: Both in-plane and out-of-plane C-H bending modes can be observed, providing further structural information.
Table 4: Key Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Stretch | 1600 - 1500 | Strong |
| Aromatic Ring Breathing | ~1000 | Medium |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium to Weak |
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic properties of this compound are dictated by the extensive conjugated π-electron system of the benz[a]anthracene core, modulated by the electronic effects of the methoxy substituent.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopic Analysis
The UV-Vis absorption spectrum of polycyclic aromatic hydrocarbons like 1,2-benzanthracene is characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π → π* electronic transitions. The presence of a conjugated system of double bonds strongly influences the absorption peak wavelengths and intensities. libretexts.org As the extent of conjugation increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic (red) shift of the absorption maximum to longer wavelengths. chemicalbook.com
For the parent compound, 1,2-benzanthracene (benz[a]anthracene), the absorption spectrum exhibits a complex pattern with several distinct peaks. The introduction of a methoxy group (-OCH₃) at the 4'-position is expected to further modify this absorption profile. The methoxy group acts as an auxochrome, an electron-donating group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Typically, electron-donating groups cause a bathochromic shift and a hyperchromic effect (increased absorption intensity). shimadzu.com This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-electron system of the aromatic rings, which further lowers the HOMO-LUMO energy gap. mdpi.com
| Wavelength (λmax, nm) | Log ε (Molar Absorptivity) |
|---|---|
| ~325 | ~3.5 |
| ~340 | ~3.8 |
| ~355 | ~3.9 |
| ~375 | ~3.8 |
| ~390 | ~3.7 |
Data is for the related compound 4-Methyl-1,2-benzanthracene and serves as an illustrative example.
Fluorescence Spectroscopy and Quantum Yield Determination
Polycyclic aromatic hydrocarbons are often fluorescent, and 1,2-benzanthracene is known for its characteristic greenish-yellow fluorescence. nih.gov Fluorescence occurs when a molecule absorbs light, promoting an electron to an excited singlet state, and then emits a photon to return to the ground electronic state. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference known as the Stokes shift.
The fluorescence spectrum of benzo[a]anthracene shows emission peaks that are characteristic of its electronic structure. researchgate.net The introduction of a methoxy group is expected to influence the fluorescence properties, often leading to an increase in the fluorescence quantum yield (Φf). mdpi.comnih.gov The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Electron-donating groups like -OCH₃ can enhance fluorescence by increasing the transition dipole moment for emission.
The determination of the fluorescence quantum yield is typically performed using a comparative method, referencing a standard with a known quantum yield. The calculation involves the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the sample and standard solutions. rsc.org While the specific quantum yield for this compound has not been documented in readily available literature, studies on similarly substituted aromatic systems suggest that it would be a moderately to highly fluorescent compound.
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |
|---|---|---|---|
| Anthracene (B1667546) (Reference) | 379 | 380-450 | 0.27 |
| Benzo[a]anthracene | 386 | 390-450 | N/A |
| Methoxy-substituted Stilbene Derivative (MTS-4) | N/A | N/A | 0.69 |
This table provides comparative data from related compounds to illustrate typical fluorescence characteristics. researchgate.netnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation, the molecular ion (M•+). libretexts.org This ion can then undergo fragmentation to produce a series of smaller, charged fragments.
For this compound (C₁₉H₁₄O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) can determine this mass with high precision, allowing for the unambiguous determination of the elemental formula.
The fragmentation of the this compound molecular ion would likely involve pathways characteristic of both polycyclic aromatic hydrocarbons and aryl ethers. Key fragmentation processes would include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a stable [M-15]⁺ ion.
Loss of a formyl radical (•CHO): Subsequent to the loss of the methyl group, the ion may lose carbon monoxide (CO), resulting in an [M-15-28]⁺ or [M-43]⁺ fragment.
Loss of the methoxy group (•OCH₃): Cleavage of the aryl-oxygen bond can lead to the loss of a methoxy radical, producing an [M-31]⁺ ion.
Retro-Diels-Alder reactions: The polycyclic ring system may undergo characteristic cleavages.
The mass spectrum of a related compound, 4-methoxybiphenyl, shows a strong molecular ion peak and a significant peak corresponding to the loss of a methyl group, which is consistent with the expected fragmentation behavior. chemicalbook.com
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]•+ | C₁₉H₁₄O | 258.1045 | Molecular Ion |
| [M-CH₃]⁺ | C₁₈H₁₁O | 243.0810 | Loss of methyl radical |
| [M-CHO]⁺ | C₁₈H₁₁ | 227.0861 | Loss of formyl radical |
| [M-OCH₃]⁺ | C₁₈H₁₁ | 227.0861 | Loss of methoxy radical |
This table contains predicted data based on the molecular formula and known fragmentation patterns.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.
While a specific crystal structure for this compound has not been reported, analysis of structurally similar compounds allows for a reliable prediction of its solid-state characteristics. For instance, the crystal structure of 9-(4-Methoxyphenyl)anthracene reveals that the anthracene ring system is nearly planar, while the methoxy-substituted benzene ring is twisted relative to it. nih.gov The methoxy group itself tends to be coplanar with the benzene ring to which it is attached. researchgate.net
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular forces. For polycyclic aromatic hydrocarbons, π-π stacking interactions are a dominant feature, where the electron-rich aromatic rings of adjacent molecules align in a parallel or offset fashion. nih.gov Additionally, weak C-H···O or C-H···π hydrogen bonds may be present, further stabilizing the crystal lattice. The crystal system, space group, and unit cell dimensions would be determined from the diffraction data.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₁₆O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.5539 (5) |
| b (Å) | 15.0626 (5) |
| c (Å) | 7.6130 (2) |
| β (°) | 99.219 (2) |
| Volume (ų) | 1534.17 (9) |
This data is for a structurally related compound and is provided for illustrative purposes. nih.gov
Mechanistic Investigations of Molecular Interactions
Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Mechanisms
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the biological effects of many polycyclic aromatic hydrocarbons (PAHs). nih.govmedchemexpress.com Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of target genes, including the cytochrome P450 enzyme, CYP1A1. nih.govmedchemexpress.com
Molecular Docking and Binding Affinity Determination
Currently, there are no published molecular docking studies or experimentally determined binding affinities specifically for 4'-Methoxy-1,2-benzanthracene with the Aryl Hydrocarbon Receptor. Molecular docking simulations are computational methods used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com These studies provide insights into the binding mode and affinity of a ligand for its receptor. For other PAHs, binding affinity for the AhR is a key determinant of their potency in inducing downstream signaling pathways. nih.gov The affinity is influenced by factors such as the size, shape, and electronic properties of the molecule. researchgate.net
Impact on Transcriptional Regulation of Specific Genes (e.g., CYP1A1)
Specific data on the impact of this compound on the transcriptional regulation of CYP1A1 is not available. The induction of CYP1A1 is a well-established biomarker for AhR activation by PAHs. nih.govnih.govnih.gov Studies with other benz[a]anthracene derivatives have shown that substitutions on the aromatic ring system can significantly alter their ability to induce CYP1A1 expression. nih.govnih.gov For instance, alkylation of benz[a]anthracene has been shown to have position-dependent effects on its potency for AhR activation and subsequent gene expression. oup.comnih.gov Without experimental data, the precise effect of the 4'-methoxy group on CYP1A1 induction remains speculative.
Electron Transfer Processes and Redox Chemistry
The electron transfer properties and redox chemistry of PAHs are fundamental to understanding their environmental fate and metabolic activation. These processes can be influenced by factors such as the molecular structure and the presence of substituents.
Photochemical Electron Transfer Mechanisms
Specific studies on the photochemical electron transfer mechanisms of this compound are not documented. Polycyclic aromatic hydrocarbons can absorb ultraviolet and visible light, leading to the formation of electronically excited states. nih.gov These excited molecules can then participate in electron transfer reactions, either by donating an electron to an acceptor molecule or by accepting an electron from a donor. ictp.it The presence of a methoxy (B1213986) group can influence the electron density of the aromatic system and potentially affect its photochemical reactivity. nih.gov However, the specific pathways and products of photochemical electron transfer for this compound have not been elucidated.
Electrochemical Characterization and Redox Potential Determinations
There is a lack of specific electrochemical data, including redox potential determinations, for this compound. Electrochemical techniques, such as cyclic voltammetry, are used to study the oxidation and reduction processes of molecules and to determine their redox potentials. jst.go.jpacs.org The redox potential provides a measure of a molecule's tendency to donate or accept electrons and is a key parameter in understanding its chemical reactivity. For PAHs, electrochemical studies can provide insights into their potential for metabolic activation through one-electron oxidation pathways. nih.govnih.govascelibrary.org The influence of the 4'-methoxy substituent on the redox properties of the benzanthracene core has not been experimentally determined.
Interactions with Biological Macromolecules
Mechanisms of Covalent Binding to DNA (DNA Adduct Formation)
No specific studies detailing the metabolic activation of this compound to reactive intermediates and the subsequent formation of DNA adducts have been identified. Research is required to determine the specific enzymes involved in its metabolism, the structure of the ultimate carcinogenic metabolites, and the sites of covalent attachment to DNA bases.
Intermolecular Interactions with Protein Targets
There is no available information on the specific protein targets of this compound or its metabolites. Studies are needed to investigate both covalent and non-covalent interactions with cellular proteins, which could have implications for various cellular processes.
Metabolic Pathways and Biotransformation Studies
Phase I Metabolic Transformations of 4'-Methoxy-1,2-benzanthracene
Phase I metabolism involves the introduction or exposure of functional groups on the this compound molecule. These reactions are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov
Cytochrome P450-Mediated Oxidation Mechanisms
The initial and rate-limiting step in the metabolism of many PAHs is oxidation by CYP enzymes, particularly isoforms such as CYP1A1 and CYP1B1. nih.govoup.comresearchgate.net For this compound, several oxidative pathways are anticipated based on the metabolism of the parent compound, benz[a]anthracene, and other methoxy-substituted PAHs.
Epoxidation: The formation of epoxides on the aromatic rings is a hallmark of CYP-mediated PAH metabolism. nih.gov These epoxides are highly reactive intermediates.
Hydroxylation: This process involves the addition of a hydroxyl (-OH) group to the aromatic structure, forming phenolic metabolites. For benz[a]anthracene, hydroxylation has been observed at various positions. nih.govnih.gov
O-dealkylation: The presence of the methoxy (B1213986) group at the 4'-position makes O-dealkylation a probable and significant metabolic pathway. This reaction, also catalyzed by CYP enzymes, involves the removal of the methyl group to form a hydroxylated metabolite.
While specific studies on this compound are limited, research on related compounds provides insights into the likely outcomes of these oxidative processes. The table below summarizes the expected Phase I oxidative transformations.
| Oxidation Mechanism | Enzyme System | Expected Intermediate/Product | Significance |
| Epoxidation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Arene Oxides | Precursors to dihydrodiols and other reactive metabolites. |
| Hydroxylation | Cytochrome P450 (e.g., CYP1A1, CYP1B1) | Phenolic Metabolites | Can be further metabolized or conjugated in Phase II. |
| O-dealkylation | Cytochrome P450 | 4'-Hydroxy-1,2-benzanthracene | Formation of a key phenolic metabolite for further conjugation. |
Formation and Characterization of Reactive Metabolite Intermediates
The initial products of CYP-mediated oxidation are often unstable and can be further transformed into a variety of reactive intermediates. The characterization of these metabolites is crucial for understanding the mechanisms of toxicity of PAHs.
Epoxides: As mentioned, epoxides are primary reactive metabolites. They can rearrange to form phenols, be hydrated to dihydrodiols, or react with cellular macromolecules.
Dihydrodiols: Epoxide hydrolase can convert epoxides to trans-dihydrodiols. nih.gov For benz[a]anthracene, several dihydrodiols have been identified, including the 5,6-dihydrodiol and 8,9-dihydrodiol. nih.govnih.gov These dihydrodiols can be further oxidized by CYPs to form highly reactive diol epoxides, which are often the ultimate carcinogenic species for many PAHs. nih.govnih.gov
Quinones: The oxidation of dihydrodiols can also lead to the formation of catechols and subsequently o-quinones. nih.govoup.com These quinones are redox-active molecules that can generate reactive oxygen species (ROS), contributing to oxidative stress.
Radical Cations: One-electron oxidation of PAHs by peroxidases can generate radical cations, another class of reactive intermediates that can interact with cellular components. nih.govoup.com
The expected reactive metabolites for this compound are summarized in the table below, based on the known metabolism of benz[a]anthracene.
| Reactive Intermediate | Precursor Metabolite | Enzymatic Pathway | Potential Biological Activity |
| Epoxides | This compound | Cytochrome P450 | Alkylation of macromolecules. |
| Dihydrodiols | Epoxides | Epoxide Hydrolase | Precursors to diol epoxides. |
| Diol Epoxides | Dihydrodiols | Cytochrome P450 | Highly reactive, can form DNA adducts. |
| Quinones | Dihydrodiols/Catechols | Aldo-Keto Reductases, CYPs | Redox cycling and generation of ROS. |
| Radical Cations | This compound | Peroxidases | Can react with DNA. |
Phase II Metabolic Conjugation Reactions
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous hydrophilic molecules. This process generally detoxifies the reactive intermediates and facilitates their excretion in urine and feces. longdom.org
Glucuronidation Mechanisms
Glucuronidation is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated metabolites. The resulting glucuronide conjugates are highly water-soluble and readily excreted. Phenolic metabolites of PAHs are common substrates for UGTs.
Glutathione (B108866) Conjugation Mechanisms
Glutathione S-transferases (GSTs) catalyze the conjugation of reactive electrophilic metabolites, such as epoxides and quinones, with the tripeptide glutathione (GSH). nih.gov This is a critical detoxification pathway that protects cellular macromolecules from damage by these reactive species. The resulting glutathione conjugates can be further metabolized to mercapturic acids before excretion. For benz[a]anthracene, several glutathione conjugates have been identified. nih.govnih.gov
Sulfate Conjugation Pathways
Sulfotransferases (SULTs) mediate the conjugation of hydroxylated metabolites with a sulfonate group. This process, known as sulfation, also increases the water solubility of the metabolites, aiding in their elimination.
The table below outlines the primary Phase II conjugation reactions anticipated for the metabolites of this compound.
| Conjugation Reaction | Enzyme Family | Substrate (Metabolite) | Product | Primary Function |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxylated metabolites | Glucuronide conjugates | Increased water solubility and excretion. |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | Epoxides, Quinones | Glutathione conjugates | Detoxification of reactive electrophiles. |
| Sulfate Conjugation | Sulfotransferases (SULTs) | Hydroxylated metabolites | Sulfate conjugates | Increased water solubility and excretion. |
In Vitro Metabolic Modeling and Enzyme Kinetics
In vitro models are essential tools for investigating the metabolic pathways of chemical compounds in a controlled laboratory setting. These models, which include microsomal preparations and cellular systems, allow for the detailed examination of enzymatic reactions and the identification of resulting metabolites.
Microsomal Metabolism Studies and Enzyme Inhibition (e.g., Cytochrome P450 inhibition)
Microsomes, which are vesicles of fragmented endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. Studies with liver microsomes are standard for assessing the phase I metabolism of compounds. These enzymes are primary drivers of oxidative metabolism of many polycyclic aromatic hydrocarbons (PAHs). nih.govnih.govresearchgate.netnih.govoup.com
However, a thorough review of the scientific literature reveals a significant gap in the understanding of this compound's metabolism. As of the current date, there are no published studies that specifically detail the in vitro metabolism of this compound using microsomal preparations. Consequently, there is no available data on the specific cytochrome P450 isozymes involved in its biotransformation or any potential inhibitory effects it may exert on these enzymes.
Due to the absence of experimental data, a data table for microsomal metabolism and enzyme inhibition of this compound cannot be generated.
Cellular Metabolism Pathways and Metabolite Profiling
Cell-based assays provide a more complete picture of metabolism by incorporating both phase I and phase II enzymatic pathways, as well as cellular uptake and export mechanisms. Metabolite profiling in such systems is key to identifying the full spectrum of biotransformation products.
Despite the importance of such studies, there is currently no available research in the scientific literature that investigates the cellular metabolism of this compound. Studies on related PAHs demonstrate that metabolism can lead to the formation of phenols, catechols, quinones, and diol-epoxides. oup.com However, without specific experimental evidence, the metabolic pathways and the profile of metabolites for this compound remain uncharacterized.
Given the lack of research in this area, a data table summarizing the cellular metabolism pathways and metabolite profile of this compound cannot be provided.
Comparative Biotransformation Studies Across Model Systems
Comparing the metabolism of a compound across different model systems (e.g., microsomes from different species or different in vitro models) is vital for extrapolating findings to human health and understanding species-specific differences in toxicology.
The scientific literature currently lacks any comparative biotransformation studies for this compound. Research on other PAHs, such as 7,12-dimethylbenz[a]anthracene, has been conducted in microsomal membranes from both rat and human liver, revealing species-specific differences in the involvement of cytochrome P-450 isoenzymes. nih.gov However, similar comparative data for this compound is not available. The absence of such studies prevents an assessment of how its metabolic pathways might vary across different biological systems.
Without any available comparative data, it is not possible to generate a data table for the biotransformation of this compound across different model systems.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.
Molecular Orbital Analysis and Frontier Orbitals
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For 4'-Methoxy-1,2-benzanthracene, the electron-donating methoxy (B1213986) group (-OCH₃) is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing its reactivity compared to the parent 1,2-benzanthracene. The distribution of the HOMO and LUMO across the benzanthracene backbone and the methoxy substituent would pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Molecular Orbital | Predicted Energy Level | Probable Localization | Implication for Reactivity |
|---|---|---|---|
| HOMO | Higher than parent PAH | Delocalized across the aromatic rings with significant contribution from the methoxy group's oxygen atom | Increased susceptibility to electrophilic attack and oxidation |
| LUMO | Similar to parent PAH | Delocalized across the aromatic rings, particularly the electron-deficient regions | Site for potential nucleophilic attack |
Electrostatic Potential Mapping and Charge Distribution
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems.
For this compound, the MEP map would likely show regions of negative potential (electron-rich) around the oxygen atom of the methoxy group and over the π-systems of the aromatic rings. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for receptor binding and intermolecular associations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.
An MD simulation of this compound would reveal the preferred orientation of the methoxy group relative to the benzanthracene ring system. While the aromatic backbone is largely planar, the C-O bond of the methoxy group can rotate. MD simulations can determine the rotational energy barrier and the most stable conformers. Furthermore, by simulating the molecule in a solvent, such as water or a lipid bilayer, one can study its solvation behavior and how it interacts with different environments, which is crucial for understanding its bioavailability and distribution in biological systems.
Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.
Given that PAHs are often metabolized by cytochrome P450 (CYP) enzymes, docking studies of this compound with various CYP isoforms (e.g., CYP1A1, CYP1B1) would be highly relevant. These studies would predict the binding affinity and the specific binding pose of the molecule within the enzyme's active site. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the enzyme. This information is a prerequisite for understanding the molecule's metabolic fate.
Table 2: Hypothetical Docking Study Results of this compound with a Cytochrome P450 Isoform
| Parameter | Predicted Outcome | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | Negative value indicating favorable binding | Suggests the molecule is a substrate for the enzyme |
| Key Interacting Residues | Phenylalanine, Leucine, Valine (hydrophobic); Serine, Threonine (potential hydrogen bonding with methoxy group) | Identifies the specific amino acids responsible for holding the molecule in the active site |
Prediction of Chemical Reactivity and Metabolic Sites (e.g., regioselectivity of oxidation)
Computational models can predict the most likely sites on a molecule to undergo metabolic transformation. These predictions are often based on a combination of quantum chemical calculations of reactivity and docking studies.
For this compound, the primary metabolic reactions are expected to be oxidations catalyzed by CYP enzymes. The regioselectivity of these oxidations—that is, which part of the molecule is oxidized—is of great interest. Computational methods can predict the lability of different C-H bonds and the likelihood of epoxidation at various double bonds within the aromatic system. The presence of the methoxy group can influence the regioselectivity of these reactions, potentially directing metabolism towards or away from certain positions on the benzanthracene rings. These predictions are vital for understanding the potential bioactivation of the compound to reactive metabolites that could have toxicological consequences.
Environmental Transformation and Degradation Pathways
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This process is a crucial mechanism for the removal of PAHs from the environment.
The microbial metabolism of PAHs is a key process in their environmental degradation. Numerous bacteria and fungi have been identified that can degrade PAHs, often utilizing them as a source of carbon and energy. The degradation of the parent compound, benz[a]anthracene, typically begins with an oxidation step catalyzed by dioxygenase enzymes. This initial attack results in the formation of cis-dihydrodiols.
For 4'-Methoxy-1,2-benzanthracene, it is hypothesized that microorganisms capable of degrading benz[a]anthracene would likely initiate degradation through a similar dioxygenase-mediated attack on one of the aromatic rings. The position of the methoxy (B1213986) group at the 4'-position may influence the initial site of enzymatic attack due to its electronic effects on the aromatic system. Subsequent steps would likely involve dehydrogenation to form a diol, followed by ring cleavage.
Furthermore, the methoxy group itself can be a target for microbial metabolism. Some microorganisms possess enzymes capable of O-demethylation, which would convert the methoxy group to a hydroxyl group, forming a hydroxylated benz[a]anthracene derivative. This hydroxylated intermediate could then be further degraded through established PAH degradation pathways. It has been observed that hydroxylation and the addition of methoxy groups can sometimes lead to the formation of dead-end products, as further degradation can be prevented by the methylation of hydroxyl groups researchgate.net.
A potential, though less common, pathway could involve the direct cleavage of the ether bond of the methoxy group.
The enzymatic machinery of various environmental microorganisms is central to the biodegradation of aromatic compounds. Key enzymes involved in PAH degradation include:
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. This is often the initial and rate-limiting step in the aerobic degradation of PAHs frontiersin.org.
Dehydrogenases: These enzymes convert the cis-dihydrodiols to their corresponding catechols.
Ring-cleavage dioxygenases: These enzymes cleave the aromatic ring of the catechol intermediate, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic products that can enter central metabolic pathways frontiersin.org.
Monooxygenases: While less common for the initial attack on PAHs by bacteria, these enzymes, particularly cytochrome P450 monooxygenases in fungi, can also initiate PAH degradation by forming epoxides which are then converted to trans-dihydrodiols.
Ligninolytic Enzymes: White-rot fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, which have been shown to degrade a wide range of recalcitrant compounds, including PAHs. These enzymes are non-specific and can generate highly reactive radicals that attack the aromatic structure.
In the case of this compound, it is expected that a consortium of microorganisms possessing these enzymes would be involved in its complete mineralization. The presence of the methoxy group might require additional enzymatic activities, such as O-demethylases, for complete breakdown.
Table 1: Key Enzyme Classes in the Biotic Degradation of Aromatic Compounds and Their Potential Role in this compound Degradation
| Enzyme Class | Function in PAH Degradation | Potential Role in this compound Degradation |
| Dioxygenases | Initial oxidation of the aromatic ring to form cis-dihydrodiols. | Initiation of ring degradation. |
| Dehydrogenases | Conversion of cis-dihydrodiols to catechols. | Aromatization of the dihydroxylated ring. |
| Ring-cleavage Dioxygenases | Cleavage of the catechol ring. | Breakdown of the aromatic structure. |
| Monooxygenases | Formation of epoxides and phenols. | Alternative initial oxidation pathway. |
| O-demethylases | Cleavage of the methyl-ether bond. | Removal of the methoxy group to form a hydroxylated intermediate. |
Environmental Distribution and Transport Processes Related to Chemical Stability and Transformation
The environmental distribution and transport of this compound are intrinsically linked to its chemical stability and transformation pathways. As a high molecular weight PAH, it is expected to have low water solubility and a high affinity for organic matter. Consequently, it will tend to adsorb to soil, sediment, and particulate matter in the atmosphere and water column nih.gov.
Its persistence in the environment is a balance between its inherent chemical stability and the rates of biotic and abiotic degradation. The methoxy group may slightly increase its polarity compared to the parent benz[a]anthracene, which could have a minor effect on its partitioning behavior.
Transport in the environment will primarily occur through the movement of contaminated particles. This includes atmospheric transport of PAHs adsorbed to aerosols and subsequent deposition, as well as transport in aquatic systems via suspended sediments pjoes.comgriffith.edu.au. The degradation processes discussed above will act to reduce the concentration and alter the chemical form of this compound during its transport and residence in various environmental compartments. The formation of more polar degradation products, such as hydroxylated or carboxylated derivatives, would increase their water solubility and potentially their mobility in the environment.
Table 2: Summary of for this compound
| Pathway | Description | Key Factors | Potential Products |
| Microbial Metabolism | Breakdown by bacteria and fungi. | Presence of adapted microbial communities, oxygen, nutrients. | Dihydrodiols, catechols, ring-cleavage products, hydroxylated derivatives. |
| Enzymatic Degradation | Catalysis by specific enzymes like dioxygenases and peroxidases. | Enzyme activity, substrate availability. | Oxidized and cleaved intermediates. |
| Photodegradation | Breakdown by sunlight (UV radiation). | Light intensity, presence of photosensitizers. | Quinones, hydroxylated compounds, benzaldehydes, benzoic acids. |
| Hydrolysis | Cleavage of the methoxy group by water. | pH (significant only under acidic conditions). | Hydroxylated benz[a]anthracene, methanol. |
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques for Purity Assessment and Metabolite Isolation
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a polycyclic aromatic hydrocarbon (PAH) derivative like 4'-Methoxy-1,2-benzanthracene, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. It is particularly valuable for both purity assessment of synthetic batches and the isolation of metabolites from biological systems.
Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating PAHs and their derivatives. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For compounds structurally similar to this compound, typical RP-HPLC methods involve a C18 column and a gradient elution system. rsc.org A common mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol, often with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape. rsc.org The gradient starts with a higher proportion of water and gradually increases the proportion of the organic solvent to elute more hydrophobic compounds. rsc.org Detection is frequently accomplished using a Diode-Array Detector (DAD) or a UV detector, as aromatic systems absorb UV light. nih.govepa.gov For related methoxy-phenolic compounds, detection wavelengths are often set around 254 nm or 300 nm. nih.govsielc.com
Metabolite isolation often follows a similar chromatographic principle. After incubation in a biological system (e.g., isolated hepatocytes), the sample extract, containing the parent compound and its metabolites, is injected into an HPLC system. nih.gov Fractions are collected at specific retention times and can be subjected to further analysis, such as mass spectrometry, for structural elucidation. nih.gov
Table 1: Representative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides effective separation for hydrophobic molecules like PAHs. rsc.orgnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | Common solvents for reversed-phase chromatography. TFA is a modifier that improves peak resolution. rsc.org |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities, essential for complex samples containing metabolites. rsc.org |
| Flow Rate | 1.0 mL/min (analytical) | Standard flow rate for analytical scale columns. |
| Detection | UV/Vis or Diode-Array Detector (DAD) at ~254 nm | Aromatic compounds like benzanthracenes exhibit strong UV absorbance. nih.gov |
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While larger PAHs can be challenging to analyze by GC due to their lower volatility, the parent compound, 1,2-benzanthracene (also known as benz[a]anthracene), and its derivatives can be analyzed, often coupled with mass spectrometry (GC-MS) for definitive identification. restek.com
Research Findings: For the analysis of related compounds, GC methods typically employ a capillary column with a non-polar or mid-polarity stationary phase. researchgate.net The separation of regioisomers of similar methoxy-substituted psychoactive substances has been achieved on mid-polarity capillary columns. researchgate.net The oven temperature is programmed to ramp up over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.
A critical consideration for some complex molecules is thermal degradation in the hot GC inlet or column. nih.gov Research on other thermally labile compounds has shown that using shorter analytical columns can decrease the residence time of the analyte in the heated zone, thereby minimizing degradation and allowing for analysis without derivatization. nih.gov For detection, Flame Ionization Detection (FID) provides good sensitivity for hydrocarbons, while Mass Spectrometry (MS) offers high selectivity and structural information, making it the preferred detector for complex analyses. nih.gov
Table 2: General GC Parameters for PAH Analysis
| Parameter | Typical Setting | Rationale/Comment |
|---|---|---|
| Column | Capillary column (e.g., 30m) with a non-polar or mid-polarity phase | Standard for separation of semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |
| Inlet Temperature | 250 - 300 °C | Must be high enough to volatilize the sample without causing thermal degradation. |
| Oven Program | Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min) | Separates compounds based on their boiling points. |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides identification based on mass-to-charge ratio and fragmentation, while FID is a sensitive universal detector for hydrocarbons. nih.gov |
Sample Preparation and Extraction Techniques from Complex Research Matrices
Effective sample preparation is a critical prerequisite for accurate and reliable analysis. The primary goal is to isolate this compound from the sample matrix (e.g., biological tissues, environmental samples), remove interfering substances, and concentrate the analyte to a level suitable for the analytical instrument. scispace.com
Research Findings: For solid samples, initial preparation steps may include homogenization to ensure the sample is uniform, followed by drying or ashing. epa.gov A variety of extraction techniques can then be employed.
Liquid-Liquid Extraction (LLE): A classic method where the sample is partitioned between two immiscible liquids. It has been largely superseded by other techniques due to high solvent consumption and the potential for emulsion formation. scispace.com
Solid-Phase Extraction (SPE): This is the most common technique, offering higher recoveries and selectivity than LLE with reduced solvent usage. scispace.com For hydrophobic compounds like this compound, a reversed-phase sorbent (e.g., C18) is typically used. The sample is loaded onto the sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. scispace.com
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid and semi-solid samples, significantly reducing solvent consumption and time compared to traditional methods like Soxhlet extraction. uni.opole.pl
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). nih.gov The analytes adsorb to the fiber and are then thermally desorbed in the GC inlet. This method has been successfully used for the trace determination of sunscreen agents, including a related compound (2-hydroxy-4-methoxybenzophenone), in water samples. nih.gov
In a specific application for the parent compound, DNA-functionalized magnetic beads have been used as sorbent materials to effectively remove 1,2-benzanthracene from water via intercalation, demonstrating a highly selective extraction method. nih.govresearchgate.net
Table 3: Comparison of Common Extraction Techniques
| Technique | Typical Solvent Volume | Mean Duration | Advantages |
|---|---|---|---|
| Soxhlet Extraction | 200–500 cm³ | 4–48 h | Well-established, effective for solids. |
| Solid-Phase Extraction (SPE) | <10 cm³ | <30 min | High selectivity, low solvent use, easily automated. scispace.com |
| Accelerated Solvent Extraction (ASE) | 15–40 cm³ | 12–18 min | Fast, efficient, reduced solvent consumption. uni.opole.pl |
| Solid-Phase Microextraction (SPME) | Solvent-free | 15–60 min | Solvent-free, simple, good for trace analysis. nih.gov |
Spectroscopic Quantification Methods in Research Settings (e.g., UV-Vis, Fluorescence-based assays)
Spectroscopic methods are used for the quantification of an analyte by measuring its interaction with electromagnetic radiation. For aromatic compounds, UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly useful.
Research Findings:
UV-Vis Spectroscopy: Aromatic compounds like this compound possess π-electron systems that absorb light in the UV-Vis region. up.ac.za According to Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The UV spectrum of benzene (B151609), the simplest aromatic ring, shows intense absorption bands below 210 nm and a weaker, structured band around 260 nm. up.ac.za The extended conjugation of the benzanthracene ring system shifts these absorptions to longer wavelengths (a bathochromic or red shift).
The presence of a methoxy (B1213986) (-OCH₃) group, which is an electron-donating group, typically causes a further bathochromic shift and an increase in the molar absorptivity. mdpi.com For example, studies on methoxy-substituted naphthalene and stilbene derivatives show shifts of the absorption maxima to longer wavelengths compared to the parent compounds. mdpi.comnih.gov The UV spectrum of the related compound 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm. sielc.com Therefore, this compound is expected to have characteristic absorption maxima at wavelengths significantly longer than 260 nm, which can be used for its quantification in solution.
Fluorescence Spectroscopy: Fluorescence is a highly sensitive detection method for many PAHs. It involves the excitation of a molecule at its absorption wavelength, followed by the emission of light at a longer wavelength. The intensity of the emitted light is proportional to the analyte's concentration. The π-conjugated structure of compounds like stilbenes and naphthalenes gives them high fluorescence activity. mdpi.comnih.gov
The introduction of a methoxy group can significantly influence fluorescence properties. Studies on methoxy-trans-stilbene analogs show a range of fluorescence quantum yields (0.07–0.69) and lifetimes (0.82–3.46 ns), which are dependent on the substitution pattern. nih.gov In silyl-substituted naphthalenes, methoxy groups were also found to promote an increase in fluorescence intensity. mdpi.com This suggests that this compound is likely a fluorescent molecule, and fluorescence-based assays could provide a highly sensitive method for its quantification in research settings. The interaction of the parent compound, 1,2-benzanthracene, with DNA has been successfully studied using fluorescence spectroscopy. nih.gov
Table 4: Spectroscopic Properties of Related Aromatic Compounds
| Compound/Class | Method | Key Finding | Reference |
|---|---|---|---|
| Methoxy-substituted Naphthalenes | UV-Vis & Fluorescence | Methoxy groups cause bathochromic shifts in absorption and an increase in fluorescence intensity. | mdpi.com |
| 4-Methoxyphenol | UV-Vis | Absorption maxima observed at 222 nm and 282 nm. | sielc.com |
| Methoxy-trans-stilbenes | Fluorescence | Exhibit moderate-to-high fluorescence quantum yields (ΦPL = 0.07–0.69). | nih.gov |
| 1,2-Benzanthracene | UV-Vis & Fluorescence | Spectroscopic methods used to confirm interaction and binding with DNA. | nih.gov |
Advanced Research Perspectives and Future Directions
Design and Synthesis of Novel 4'-Methoxy-1,2-benzanthracene Analogues for Targeted Mechanistic Probes
The synthesis of novel analogues of this compound is a cornerstone of future research, enabling the precise dissection of structure-activity relationships. By strategically modifying the core structure, researchers can create targeted probes to investigate specific molecular interactions and metabolic pathways.
Modern synthetic strategies are moving beyond classical methods to incorporate more efficient and versatile techniques. Recent advances in the synthesis of substituted anthracene (B1667546) frameworks provide a toolbox for creating a diverse library of this compound derivatives. beilstein-journals.org Methodologies such as cobalt-catalyzed [2+2+2] cyclotrimerization reactions and homo-elongation protocols offer pathways to introduce a variety of functional groups, alter ring linkages, or extend the polycyclic system. beilstein-journals.org
Future synthetic efforts will likely focus on:
Isotopic Labeling: Introducing stable or radioactive isotopes at specific positions within the molecule to trace its metabolic fate and identify binding sites on macromolecules like DNA and proteins.
Fluorinated Analogues: Incorporating fluorine atoms to modulate electronic properties and metabolic stability, which can provide insights into the role of electronic effects in its biological activity.
Photoactive Derivatives: Attaching photo-cages or photosensitizers to control the compound's activity with light, allowing for spatiotemporal studies of its effects in biological systems.
These custom-designed molecules will serve as invaluable tools for probing the mechanisms of action, identifying cellular targets, and understanding the metabolic activation pathways of this compound.
Application of Advanced Spectroscopic Techniques for Real-Time Observation of Molecular Transformations
To capture the transient and dynamic nature of this compound's interactions and transformations, researchers are turning to advanced spectroscopic techniques. These methods offer the sensitivity and temporal resolution required to observe molecular events in real-time, providing a deeper understanding of its behavior in complex environments.
The spectral signatures of PAHs and their derivatives are complex, and their measurement under conditions that mimic biological or interstellar environments presents a significant challenge. universite-paris-saclay.fr However, the development of new, highly sensitive spectroscopic techniques is making it possible to obtain detailed data on a wide range of species, including neutral molecules, radicals, and ions. researchgate.net
Key advanced spectroscopic approaches for future studies include:
Laser-Induced Fluorescence (LIF): This technique offers extremely low detection limits, making it ideal for studying trace amounts of this compound and its metabolites in aqueous solutions. researchgate.net
Time-Resolved Spectroscopy: By employing pulsed X-ray or laser sources, researchers can monitor the excited-state dynamics and phosphorescence decay of the molecule, providing insights into its photochemical reactivity. researchgate.net
Matrix Isolation Spectroscopy: This method involves trapping the molecule in an inert gas matrix at very low temperatures, which allows for high-resolution spectral analysis of unstable intermediates and reaction products. researchgate.net
Synchronous Spectroscopy and Room Temperature Phosphorimetry: These techniques can enhance the selectivity and sensitivity of measurements in complex mixtures, aiding in the identification of specific molecular species. researchgate.net
These cutting-edge techniques will enable the real-time observation of metabolic activation, DNA adduct formation, and other critical molecular events, providing a dynamic picture of the compound's reactivity.
Integration of Computational and Experimental Approaches for Predictive Modeling of Reactivity and Interactions
The integration of computational modeling with experimental data is a powerful strategy for developing predictive models of this compound's reactivity and biological interactions. By combining theoretical calculations with empirical observations, researchers can gain a more comprehensive understanding of the factors that govern its behavior.
Quantitative structure-activity relationship (QSAR) and quantitative structure-retention relationship (QSRR) models are valuable tools for predicting the biological activity and chromatographic behavior of PAHs. nih.govresearchgate.net These models often employ a range of molecular descriptors, including those derived from quantum chemical calculations.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a variety of molecular properties, such as electronic structure, isotropic polarizability, and permanent electric dipole moment, which can be correlated with experimental data to build predictive models. nih.gov
Molecular Quantum Similarity Measures (MQSM): MQSM provides a way to quantify the similarity between molecules based on their electron density, offering an alternative to traditional descriptor-based QSAR models. researchgate.net
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These simulations can model the interaction of this compound with large biological systems, such as enzymes and DNA, providing detailed insights into binding modes and reaction mechanisms.
By leveraging the synergy between computational and experimental approaches, researchers can develop robust predictive models to assess the potential toxicity of novel analogues and guide the design of safer, more functional methoxylated PAHs.
Exploration of Structure-Function Relationships Beyond Classical Paradigms for Methoxylated PAHs
Historically, the structure-function relationships of PAHs have often been viewed through the lens of their carcinogenic potential. However, as our understanding of these molecules deepens, it is becoming clear that their biological and material properties are far more diverse and nuanced. The presence of a methoxy (B1213986) group, as in this compound, can significantly alter these properties in ways that are not yet fully understood.
The size, shape, and electronic configuration of a PAH molecule all play a role in determining its properties. researchgate.netnih.gov For instance, an increase in the size and angularity of a PAH generally leads to greater hydrophobicity and electrochemical stability. nih.gov The introduction of a methoxy group can further modulate these characteristics, influencing everything from receptor binding to self-assembly behavior.
Future research will need to explore these non-classical structure-function relationships, including:
Interactions with Cellular Receptors: Investigating the binding affinity and selectivity of this compound and its analogues for a range of nuclear and orphan receptors to uncover novel biological activities.
Effects on Membrane Biophysics: Studying how the methoxy group influences the molecule's ability to intercalate into and perturb the structure and function of cellular membranes.
Self-Assembly and Nanomaterial Applications: Exploring the potential for this compound to self-assemble into well-defined nanostructures, which could have applications in organic electronics and sensor technology.
By moving beyond the traditional focus on toxicity, researchers can unlock the full potential of methoxylated PAHs and develop a more complete understanding of their diverse roles in chemistry, biology, and materials science.
Interactive Data Table: Physicochemical Properties of Selected PAHs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Number of Aromatic Rings |
| Naphthalene | C10H8 | 128.17 | 2 |
| Anthracene | C14H10 | 178.23 | 3 |
| Phenanthrene | C14H10 | 178.23 | 3 |
| Pyrene | C16H10 | 202.25 | 4 |
| Benz[a]anthracene | C18H12 | 228.29 | 4 |
| This compound | C19H14O | 258.32 | 4 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4'-Methoxy-1,2-benzanthracene and ensuring structural fidelity?
- Methodological Answer : Adapt synthetic strategies from analogous polycyclic aromatic hydrocarbons (PAHs). For example, acetylide addition to benzanthrone derivatives (as demonstrated for 4H-benz[de]anthracen-4-ones) can be modified by introducing methoxy groups at the 4' position. Post-synthesis, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Reference synthetic protocols for benzanthrone derivatives in .
Q. How can researchers determine the aqueous solubility of this compound, and what factors influence this property?
- Methodological Answer : Employ shake-flask or column-elution methods under controlled pH and temperature. Compare results with solubility data for structurally similar PAHs like 9,10-Dimethyl-1,2-benzanthracene (DMBA), which has a reported melting point of 122°C and solubility trends in hexane-methylene chloride mixtures . Note that methoxy groups may enhance solubility in polar solvents due to increased dipole interactions.
Advanced Research Questions
Q. What experimental models are suitable for studying the carcinogenic potential of this compound, and how do they compare to DMBA-based models?
- Methodological Answer : Use DMBA-driven carcinogenesis models as a template. For example, in rodent studies, apply topical or subcutaneous administration with dose-response optimization. Monitor tumor latency and histopathology, as done in DMBA-induced oral squamous cell carcinoma (OSCC) models . Adjust protocols to account for methoxy substituent effects on metabolic activation and DNA adduct formation.
Q. How do the metabolic pathways of this compound differ from those of methyl-substituted derivatives like DMBA, and what analytical techniques are critical for tracking these pathways?
- Methodological Answer : Metabolism likely involves hydroxylation at reactive positions (e.g., K-region or meso-positions), as seen in 1,2-benzanthracene derivatives . Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites. Compare with DMBA’s rapid hepatic clearance in adult mice , noting that methoxy groups may alter cytochrome P450 binding affinities.
Q. In studies observing contradictory tumorigenic outcomes with PAHs, how should researchers design experiments to isolate the role of substituent groups (e.g., methoxy vs. methyl)?
- Methodological Answer : Conduct comparative studies using isogenic compounds (e.g., DMBA vs. This compound) in identical models. Control variables such as administration route, dose, and metabolic clearance rates. For example, DMBA’s age-dependent metabolism in mice (faster in adults) highlights the need for age-matched cohorts . Pair in vitro assays (e.g., Ames test) with in vivo tumorigenicity assessments.
Q. What strategies are effective for resolving conflicting data regarding the electrophilic reactivity of this compound in different biological matrices?
- Methodological Answer : Combine computational chemistry (density functional theory, DFT) with experimental validation. Use electrophilic reactivity assays, such as glutathione (GSH) trapping, to quantify reactive intermediate formation. Cross-reference findings with DMBA studies, where IL6 expression modulation was linked to tumor promotion . Validate results across multiple biological systems (e.g., hepatic microsomes vs. whole-animal models).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
